4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-Chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid is a complex organic compound with a unique structure that combines a chloro-substituted benzoic acid with a methoxyphenyl-substituted isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chloro group with other substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-Chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Shares the chloro and methoxy substituents but lacks the isoindole moiety.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
4-Chloro-2-[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-amido]benzoic acid is unique due to its combination of functional groups and structural complexity.
Properties
Molecular Formula |
C23H15ClN2O6 |
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Molecular Weight |
450.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C23H15ClN2O6/c1-32-19-5-3-2-4-18(19)26-21(28)14-8-6-12(10-16(14)22(26)29)20(27)25-17-11-13(24)7-9-15(17)23(30)31/h2-11H,1H3,(H,25,27)(H,30,31) |
InChI Key |
KMNGVXDQRWMTTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
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